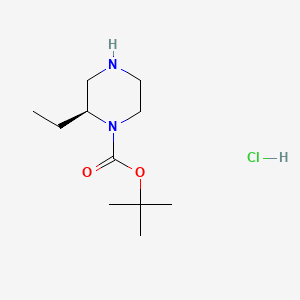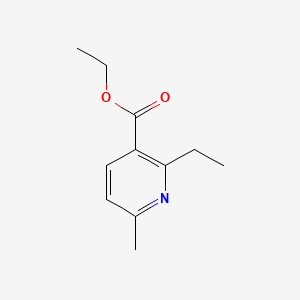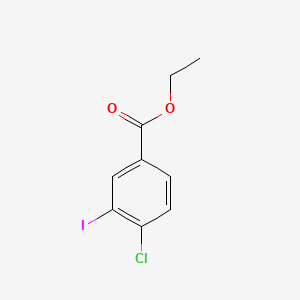
Methyl 4-(2-chlorophenyl)-3-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
While specific synthesis methods for “Methyl 4-(2-chlorophenyl)-3-oxobutanoate” are not available, similar compounds such as ketamine have been synthesized using hydroxy ketone intermediates . The process involves several steps, including reaction with a reagent, dehydration, oxidation, imination, and rearrangement .Aplicaciones Científicas De Investigación
Molecular Docking and Structural Studies
Methyl 4-(2-chlorophenyl)-3-oxobutanoate and related compounds have been studied for their structural and spectroscopic properties. Research has focused on analyzing vibrational bands, molecule stability, natural bond orbital (NBO) analysis, and reactivity using molecular orbital energies. These compounds exhibit potential as nonlinear optical materials due to their dipole moment and hyperpolarizabilities. Furthermore, their biological activities have been explored, particularly in inhibiting Placenta growth factor (PIGF-1), indicating pharmacological significance (Vanasundari et al., 2018).
Synthesis and Characterization
The synthesis and structural characterization of related butanoic acid derivatives have been a subject of research. Studies have detailed methods for synthesizing these compounds, confirming their structures through various spectroscopic methods, and analyzing their vibrational wavenumbers and molecular structures. This research aids in understanding the chemical properties and potential applications of these compounds (Rahul Raju et al., 2015).
Chiral Intermediate Synthesis
Methyl 4-(2-chlorophenyl)-3-oxobutanoate derivatives have been synthesized as chiral intermediates for important pharmaceuticals, such as sitagliptin. Research in this area involves selective methylation and various protection and acylation steps, highlighting the compound's role in synthesizing medically significant molecules (Zhang Xingxian, 2012).
Antioxidant Properties
Investigations into the antioxidant properties of 4-hydroxycoumarin derivatives, closely related to Methyl 4-(2-chlorophenyl)-3-oxobutanoate, have been conducted. These studies measure the scavenging activity in various systems, providing insights into the potential health benefits and therapeutic applications of these compounds (S. Stanchev et al., 2009).
Direcciones Futuras
While specific future directions for “Methyl 4-(2-chlorophenyl)-3-oxobutanoate” are not available, research into similar compounds continues to be an active area of study . This includes the development of new synthesis methods, exploration of pharmacological properties, and potential therapeutic applications.
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as levamlodipine and Amlodipine , are known to act on L-type calcium channels . These channels play a crucial role in regulating the influx of calcium ions, which is essential for various cellular processes.
Mode of Action
For instance, Amlodipine, a similar compound, blocks the transmembrane influx of calcium into the vascular and cardiac smooth muscles, resulting in vasodilation and a subsequent fall in blood pressure .
Biochemical Pathways
Compounds with similar structures have been found to influence the 2-c-methyl-d-erythritol 4-phosphate (mep) pathway , which is a major branch point providing precursors for the synthesis of various bioactive compounds.
Pharmacokinetics
It’s worth noting that environmental factors such as temperature and soil moisture can influence the volatilization of similar compounds, which may impact their bioavailability .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Methyl 4-(2-chlorophenyl)-3-oxobutanoate. For instance, clomazone, a compound with a similar structure, has been found to have its volatilization influenced by factors such as temperature and soil moisture . These factors can affect the compound’s distribution in the environment and its subsequent availability to interact with its targets.
Propiedades
IUPAC Name |
methyl 4-(2-chlorophenyl)-3-oxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO3/c1-15-11(14)7-9(13)6-8-4-2-3-5-10(8)12/h2-5H,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQXLTHCGTUMQSA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)CC1=CC=CC=C1Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














